molecular formula C13H16 B14720023 1,2-Heptadienylbenzene CAS No. 13633-28-8

1,2-Heptadienylbenzene

Cat. No.: B14720023
CAS No.: 13633-28-8
M. Wt: 172.27 g/mol
InChI Key: QQVBUZSBTXMEAV-UHFFFAOYSA-N
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Description

1,2-Heptadienylbenzene is a hypothetical or less-documented aromatic compound characterized by a benzene ring substituted with a heptadienyl group (a seven-carbon chain containing two conjugated double bonds) at the 1,2-positions. While direct experimental data for this specific compound are scarce in the provided evidence, its structure can be inferred from analogous 1,2-disubstituted benzene derivatives. Such compounds often exhibit unique electronic and steric properties due to the proximity of substituents, influencing reactivity, optical activity, and supramolecular interactions .

Properties

CAS No.

13633-28-8

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

InChI

InChI=1S/C13H16/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h5-6,8-12H,2-4H2,1H3

InChI Key

QQVBUZSBTXMEAV-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Heptadienylbenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with heptadienyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction can be represented as follows:

C6H5CH2Cl+CH2=CHCH=CHCH2MgBrC6H5CH2CH=CHCH=CH2+MgBrCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{CH}_2=\text{CH}-\text{CH}=\text{CH}-\text{CH}_2\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}=\text{CH}-\text{CH}=\text{CH}_2 + \text{MgBrCl} C6​H5​CH2​Cl+CH2​=CH−CH=CH−CH2​MgBr→C6​H5​CH2​CH=CH−CH=CH2​+MgBrCl

Industrial Production Methods

Industrial production of 1,2-Heptadienylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Heptadienylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, resulting in the formation of heptanylbenzene.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Heptanylbenzene.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,2-Heptadienylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-Heptadienylbenzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The heptadienyl group can participate in conjugation, stabilizing reaction intermediates and influencing the reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, chemical, and toxicological differences between 1,2-Heptadienylbenzene and related 1,2-disubstituted benzene derivatives:

Compound Molecular Formula Molecular Weight Key Properties/Applications Toxicity/Safety CAS Number References
1,2-Heptadienylbenzene C₁₃H₁₄ 170.25 (calc.) Hypothetical; potential use in optoelectronics or catalysis due to conjugated diene system. No direct data; likely requires handling under inert conditions (analogous to unsaturated hydrocarbons). N/A
1,2-Diphenylhydrazine C₁₂H₁₂N₂ 184.24 Used in dye synthesis; forms azobenzene via oxidation. Carcinogenic (NTP 2016); linked to liver and bladder tumors in animal studies. 122-66-7
1,2-Bis(diphenylphosphino)benzene C₃₀H₂₄P₂ 446.46 Chelating ligand in coordination chemistry; stabilizes transition metal complexes. Dust/fume inhalation risks; requires eye protection (P305+P351+P338). 13991-08-7
1,2-Dichloroethane C₂H₄Cl₂ 98.96 Industrial solvent; precursor to PVC. EPA-classified carcinogen; neurotoxic and hepatotoxic. 107-06-2
1,2-Di(benzylthio)ethane C₁₆H₁₈S₂ 274.44 Sulfur-containing ligand; used in organic synthesis. Limited toxicity data; likely irritant due to thiol groups. N/A

Key Observations:

In contrast, 1,2-Bis(diphenylphosphino)benzene leverages its phosphine groups for strong metal coordination, enabling catalytic applications (e.g., cross-coupling reactions) .

Toxicity Profiles: 1,2-Diphenylhydrazine and 1,2-Dichloroethane exhibit significant toxicity, with the former being carcinogenic and the latter affecting multiple organ systems . 1,2-Heptadienylbenzene’s safety profile remains undefined, but analogs suggest precautions against inhalation and reactive intermediates.

Industrial Relevance: 1,2-Dichloroethane dominates in PVC production, while 1,2-Bis(diphenylphosphino)benzene is niche in catalysis. The heptadienyl variant may fill gaps in materials science due to its unsaturated backbone .

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